3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethylbenzofuran-6-sulfonic acid
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Overview
Description
The compound 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide, commonly referred to as FRJ, is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as bromine, hydroxyl, benzoyl, ethyl, benzofuran, sulfonic acid, and thiazolylsulfamoyl phenyl amide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide involves multiple steps, starting with the preparation of the benzofuran core. The process typically includes:
Bromination: Introduction of bromine atoms to the benzoyl group.
Hydroxylation: Addition of hydroxyl groups to the benzoyl structure.
Sulfonation: Incorporation of sulfonic acid groups.
Thiazolylsulfamoylation: Attachment of the thiazolylsulfamoyl phenyl amide moiety.
Each step requires specific reagents and conditions, such as the use of bromine for bromination, sulfuric acid for sulfonation, and thiazole derivatives for thiazolylsulfamoylation .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of sulfonic acid groups to sulfides.
Substitution: Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl derivatives, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialized adhesives and coatings
Mechanism of Action
The mechanism of action of 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide involves its interaction with specific molecular targets. It is known to inhibit tyrosine-protein phosphatase non-receptor type 1, which plays a role in various cellular processes. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and thereby modulating downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid: Lacks the thiazolylsulfamoyl phenyl amide moiety.
2-ethyl-benzofuran-6-sulfonic acid: Lacks the bromine and hydroxyl groups.
Uniqueness
The uniqueness of 3-(3,5-dibromo-4-hydroxy-benzoyl)-2-ethyl-benzofuran-6-sulfonic acid [4-(thiazol-2-ylsulfamoyl)-phenyl]-amide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C17H12Br2O6S |
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Molecular Weight |
504.1 g/mol |
IUPAC Name |
3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-1-benzofuran-6-sulfonic acid |
InChI |
InChI=1S/C17H12Br2O6S/c1-2-13-15(16(20)8-5-11(18)17(21)12(19)6-8)10-4-3-9(26(22,23)24)7-14(10)25-13/h3-7,21H,2H2,1H3,(H,22,23,24) |
InChI Key |
NUZMLIKYILVHAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)O)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
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